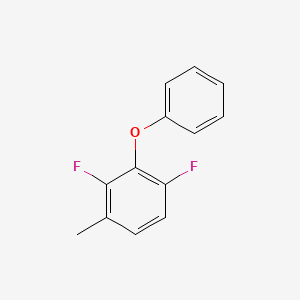
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is a chemical compound with a unique structure that includes a sulfur atom bonded to a 2-cyanophenyl group and five fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- typically involves the reaction of a 2-cyanophenyl derivative with a sulfur pentafluoride reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include multiple steps, such as purification and isolation, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to thiols or other sulfur-containing derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted phenyl derivatives.
Scientific Research Applications
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfur and fluorine atoms into target molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes involving sulfur and fluorine.
Industry: Used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism by which Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- exerts its effects involves interactions with molecular targets, such as enzymes or receptors. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes. The specific molecular targets and pathways depend on the context of its application, such as in drug development or chemical synthesis.
Comparison with Similar Compounds
Similar Compounds
Sulfur, (5-amino-2-cyanophenyl)pentafluoro-, (OC-6-21)-: Similar structure but with an amino group instead of a hydrogen atom.
Sulfur, pentafluoro(3-nitrophenyl)-, (OC-6-21)-: Contains a nitro group instead of a cyano group.
Uniqueness
Sulfur, (2-cyanophenyl)pentafluoro-, (OC-6-21)- is unique due to its specific combination of a cyano group and five fluorine atoms bonded to sulfur. This unique structure imparts distinct chemical properties, such as high reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
1240256-89-6 |
|---|---|
Molecular Formula |
C7H4F5NS |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
2-(pentafluoro-λ6-sulfanyl)benzonitrile |
InChI |
InChI=1S/C7H4F5NS/c8-14(9,10,11,12)7-4-2-1-3-6(7)5-13/h1-4H |
InChI Key |
HZMOEVCJSPRORJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)S(F)(F)(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[5-(2-amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] [5-(4-amino-2-oxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B12070982.png)





![N1,N1-dimethyl-N'1-[2-(3,4,5-tribromo-1H-pyrazol-1-yl)ethyl]ethanimidamide](/img/structure/B12071034.png)
